2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Overview
Description
2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is an organic compound with the molecular formula C11H12O3. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by a benzofuran ring system with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, transition-metal catalysis, such as copper-mediated and palladium-catalyzed coupling reactions, can be employed to construct the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using efficient and cost-effective processes. Microwave-assisted synthesis (MWI) has been explored for the preparation of benzofuran derivatives, offering advantages such as shorter reaction times and higher yields . Other methods include the use of high-temperature and high-pressure conditions to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitro groups, and hydroxyl groups are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include substituted benzofuran derivatives, which can exhibit enhanced biological activities and improved chemical properties .
Scientific Research Applications
2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The compound may also exhibit antimicrobial activity by disrupting the cell membrane integrity of bacteria . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: This compound shares a similar benzofuran ring structure but lacks the methyl groups at positions 2 and 4.
Benzofuran carbohydrazide: A derivative with potent antimicrobial activity.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer properties.
Uniqueness
2,4-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is unique due to the presence of two methyl groups at positions 2 and 4, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability and efficacy in various applications compared to similar compounds .
Properties
IUPAC Name |
2,4-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-5-9-7(2)8(11(12)13)3-4-10(9)14-6/h3-4,6H,5H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZIMTDQSYOIJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218979 | |
Record name | 2,3-Dihydro-2,4-dimethyl-5-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-74-2 | |
Record name | 2,3-Dihydro-2,4-dimethyl-5-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898746-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2,4-dimethyl-5-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001218979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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